homaloside D
Overview
Description
Homaloside D is a phenolic glycoside compound primarily isolated from the stems of Homalium stenophyllum, a plant belonging to the Flacourtiaceae family . This compound has garnered attention due to its notable antiplasmodial activity, making it a potential candidate for antimalarial drug development .
Mechanism of Action
Target of Action
Homaloside D is an antiplasmodial agent . Its primary target is the Plasmodium falciparum , a parasite responsible for the most severe form of human malaria . The compound interacts with this parasite, inhibiting its growth and proliferation .
Mode of Action
It is known that the compound has an inhibitory effect on the parasite, with an ic50 of 20 μm (11 μg/ml) . This suggests that this compound may interfere with essential biological processes of the parasite, leading to its inhibition.
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of plasmodium falciparum
Result of Action
The primary result of this compound’s action is the inhibition of Plasmodium falciparum growth and proliferation . This leads to a decrease in the severity of malaria symptoms in individuals infected with this parasite.
Biochemical Analysis
Biochemical Properties
Homaloside D plays a significant role in biochemical reactions, particularly as an antiplasmodial agent. It exhibits an IC50 of 20 μM against Plasmodium falciparum . This compound interacts with various enzymes and proteins involved in the parasite’s metabolic pathways, inhibiting their function and thereby impeding the parasite’s growth and replication.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In Plasmodium falciparum, it disrupts cellular metabolism and inhibits growth. In human cells, this compound has demonstrated cytotoxic effects against certain cancer cell lines, including HeLa, A-549, and MCF-7 . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules within the target cells. It is believed to bind to specific enzymes, inhibiting their activity and leading to a cascade of metabolic disruptions. For instance, in Plasmodium falciparum, this compound may inhibit glycolytic enzymes, resulting in reduced ATP production and subsequent cell death . Additionally, this compound may induce changes in gene expression, further contributing to its antiplasmodial and cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under suboptimal conditions . Long-term studies have shown that this compound can maintain its antiplasmodial activity for several months when stored properly. Repeated freeze-thaw cycles should be avoided to prevent degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiplasmodial activity with minimal toxicity. At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its antiplasmodial activity. It interacts with enzymes involved in the glycolytic pathway of Plasmodium falciparum, inhibiting their function and disrupting the parasite’s energy production . Additionally, this compound may affect other metabolic pathways, including those related to oxidative stress and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within target cells . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It is believed to localize primarily within the cytoplasm, where it interacts with key metabolic enzymes . Additionally, this compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. These localization patterns are essential for its function and efficacy in disrupting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Homaloside D is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the stems of Homalium stenophyllum using ethanol, followed by successive extractions with petroleum ether and ethyl acetate . The ethyl acetate extract is then subjected to various chromatographic techniques, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel column chromatography, to yield pure this compound .
Industrial Production Methods
Currently, there are no established industrial production methods for this compound due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Homaloside D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
Homaloside D has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Homaloside D is unique among phenolic glycosides due to its specific antiplasmodial activity. Similar compounds include:
Homaloside B: Another phenolic glycoside with similar structural features but different biological activities.
Poliothrysoside: A related compound with distinct chemical properties and biological effects.
Itoside H: Another phenolic glycoside with comparable structural elements but varying biological activities.
These compounds share structural similarities but differ in their biological activities and potential therapeutic applications, highlighting the uniqueness of this compound in antiplasmodial research .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZFLDUSZYAGPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of homaloside D and where has it been discovered?
A1: this compound is a phenolic glycoside characterized by the following structural features:
- A gentisyl alcohol moiety (2-(hydroxymethyl)benzene-1,4-diol) esterified by 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid. []
- A glucose molecule attached to the gentisyl alcohol moiety. []
Q2: How was the structure of this compound elucidated?
A2: The structural determination of this compound was achieved through a combination of chemical analyses and Nuclear Magnetic Resonance (NMR) spectroscopic techniques. [] The researchers utilized various NMR experiments, including COLOC (Correlation spectroscopy via Long-Range Coupling), FLOCK (Fast Locking Technique), and selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to establish the connectivity and stereochemistry of the molecule. [] These experiments provided crucial information about the through-bond and through-space interactions between atoms within the molecule, allowing for the complete characterization of this compound.
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